![molecular formula C46H82NO8P B1263166 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine](/img/structure/B1263166.png)
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:5 in which the acyl groups at positions 1 and 2 are hexadecanoyl and (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl respectively. It has a role as a mouse metabolite. It derives from a (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid and a hexadecanoic acid.
Scientific Research Applications
Lipid Phase Behavior and Membrane Properties
Phase Separation in Lipid Mixtures : A study on lipid mixtures, including 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, investigated phase separation in bilayers and monolayers, revealing significant implications for the structural and functional properties of cellular membranes (Dumaual, Jenski, & Stillwell, 2000).
Membrane Molecular Order and Hydration : Another study compared the effect of unsaturated lipid chains on the dimensions, molecular order, and hydration of membranes. It found that the inclusion of polyunsaturated chains like those in 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine significantly influences these properties (Binder & Gawrisch, 2001).
Synthesis and Chemical Analysis
Arsenic-Containing Phosphatidylcholines Synthesis : A study disclosed the synthesis of arsenic-containing phosphatidylcholines, including compounds structurally related to 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, for exploring their biological and toxicological properties (Guttenberger et al., 2017).
High-Performance Liquid Chromatography and Mass Spectrometry : Research involving high-performance liquid chromatography and mass spectrometry of unusual branched and unsaturated phospholipids, including those related to 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, has been pivotal in understanding their structural characteristics (Dasgupta et al., 1987).
Biological and Pharmacological Functions
Cell Proliferation Inhibition : A study synthesized and characterized a lipophilic phosphatidylcholine containing docosahexaenoic acid and methotrexate, structurally related to 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, demonstrating its potential in inhibiting cell proliferation and suggesting its use in cancer chemotherapy (Zerouga, Stillwell, & Jenski, 2002).
Structural Analysis of Lipid Bilayers : The structural analysis of polyunsaturated fatty acid-containing phospholipid bilayers, similar to those containing 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, has been conducted to understand their impact on membrane properties and potentially on membrane protein functions (Marquardt et al., 2020).
properties
Product Name |
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine |
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Molecular Formula |
C46H82NO8P |
Molecular Weight |
808.1 g/mol |
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16,20-21,23-24,27,29,33,35,44H,6-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 |
InChI Key |
MWXAIAMSOXOQJK-JIXVGTEKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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